molecular formula C12H15NO3 B8320757 6-Ethyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-ol

6-Ethyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B8320757
M. Wt: 221.25 g/mol
InChI Key: KKVAYJRWFSWNHC-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a solution of HNO3 (65%, 1.05 mL, 23.0 mmol) in AcOH (10 mL) at 0° C. is added 6-ethyl-5,6,7,8-tetrahydronaphthalen-2-ol (2.02 g, 11.5 mmol) in AcOH (33 mL) dropwise. It is allowed to warm to ambient temperature and stirred for 1.5 h and then at 40° C. until starting material is completely consumed. Water is added, followed by EtOAc. The organic layer is concentrated and purified by column chromatography to give the title compound as a yellow oil: 1H NMR (CDCl3) δ 0.91 (t, J=7 Hz, 3H), 1.28-1.36 (m, 3H), 1.51-1.56 (m, 1H), 1.85-1.90 (m, 1H), 2.24-2.31 (m, 1H), 2.72-2.64 (m, 3H), 6.77 (s, 1H), 7.73 (s, 1H), 10.29 (s, 1H).
Name
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([CH:7]1[CH2:16][CH2:15][C:14]2[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=2[CH2:8]1)[CH3:6]>CC(O)=O>[CH2:5]([CH:7]1[CH2:16][CH2:15][C:14]2[CH:13]=[C:12]([OH:17])[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:9]=2[CH2:8]1)[CH3:6]

Inputs

Step One
Name
Quantity
1.05 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)C1CC=2C=CC(=CC2CC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
33 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
is completely consumed
ADDITION
Type
ADDITION
Details
Water is added
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C1CC=2C=C(C(=CC2CC1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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